molecular formula C12H9Cl2NO2 B13830731 N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide

N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide

Cat. No.: B13830731
M. Wt: 270.11 g/mol
InChI Key: RAFNFWNXLSSMPX-UHFFFAOYSA-N
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Description

N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide: is a chemical compound with the molecular formula C12H9Cl2NO2 . It is characterized by the presence of two chlorine atoms, a hydroxyl group, and an acetamide group attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide typically involves the reaction of 5,7-dichloro-8-hydroxy-1-naphthylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{5,7-dichloro-8-hydroxy-1-naphthylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the acetamide group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with specific enzymes or receptors makes it useful in biochemical assays.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although further research is needed to fully understand its pharmacological properties.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group and acetamide moiety allow it to form hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • N-(7-Hydroxy-1-naphthyl)acetamide
  • N-(8-Hydroxy-1-naphthyl)acetamide
  • N-(2-Hydroxy-1-naphthyl)acetamide

Comparison: N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide is unique due to the presence of chlorine atoms at the 5 and 7 positions on the naphthalene ring. This structural feature can influence its reactivity and interactions with biological targets. Compared to similar compounds without chlorine atoms, it may exhibit different pharmacological properties and chemical reactivity .

Properties

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

N-(5,7-dichloro-8-hydroxynaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H9Cl2NO2/c1-6(16)15-10-4-2-3-7-8(13)5-9(14)12(17)11(7)10/h2-5,17H,1H3,(H,15,16)

InChI Key

RAFNFWNXLSSMPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=C(C=C2Cl)Cl)O

Origin of Product

United States

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